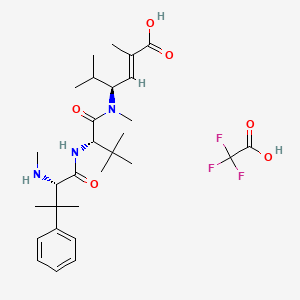

Taltobulin trifluoroacetate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O4.C2HF3O2/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;3-2(4,5)1(6)7/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);(H,6,7)/b18-16+;/t20-,21-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWPCKJNFBDPFA-LPWSJWOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Taltobulin Trifluoroacetate: A Deep Dive into its Antimicrotubule Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Taltobulin trifluoroacetate, a potent synthetic antimicrotubule agent. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular consequences, and preclinical efficacy of Taltobulin, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound (also known as HTI-286) is a synthetic analogue of the naturally occurring tripeptide hemiasterlin, a compound originally isolated from marine sponges.[1][2] Taltobulin functions as a powerful antimitotic and antineoplastic agent by disrupting microtubule dynamics, a critical process for cell division.[2][3]

The primary mechanism involves the inhibition of tubulin polymerization.[1] Taltobulin binds to the Vinca domain on tubulin, the fundamental protein subunit of microtubules.[4] This binding prevents the tubulin dimers from assembling into microtubules, leading to the disruption and depolymerization of the microtubule network within the cell.[2][3]

The disruption of the microtubule cytoskeleton has profound effects on cellular processes, most notably mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, causing the cells to arrest in the G2/M phase of the cell cycle.[3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] This process is often mediated by the release of pro-death molecules from the mitochondria, resulting in caspase-dependent apoptosis.[5]

A key feature of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance.[2][5] P-glycoprotein is an efflux pump that is often overexpressed in cancer cells and is responsible for pumping many chemotherapeutic agents out of the cell, rendering them ineffective. Taltobulin has been shown to be a poor substrate for P-gp, allowing it to maintain its potent cytotoxic activity in cancer cells that are resistant to other antimicrotubule agents like taxanes and vinca alkaloids.[4][5][6]

Quantitative Preclinical Data

Taltobulin has demonstrated potent cytotoxic and tumor-inhibiting effects in a wide range of preclinical models. The following tables summarize its in vitro and in vivo activity.

In Vitro Cytotoxicity

Taltobulin inhibits the growth of numerous human tumor cell lines with high potency. The half-maximal inhibitory concentration (IC50) was determined after 3 days of exposure.[7]

| Cell Line | Cancer Type | IC50 (nM) |

| Average | 18 Tumor Cell Lines | 2.5 ± 2.1 |

| Median | 18 Tumor Cell Lines | 1.7 |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung (NSCLC) | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung (NSCLC) | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| MH | Morris Hepatoma | 1.0 |

| Hep3B | Hepatocellular Carcinoma | 2.0 |

| HepG2 | Hepatocellular Carcinoma | 3.0 |

Table 1: In vitro cytotoxicity of Taltobulin against a panel of human cancer cell lines. Data sourced from multiple studies.[5][7]

In Vivo Efficacy in Human Tumor Xenograft Models

Taltobulin has shown significant anti-tumor activity in athymic nu/nu female mice bearing human tumor xenografts.

| Tumor Model | Cancer Type | Administration Route | Dose | Tumor Growth Inhibition |

| Lox | Melanoma | p.o. gavage | 3 mg/kg | 97.3% |

| KB-3-1 | Epidermoid | p.o. gavage | 3 mg/kg | 82% |

| Lox | Melanoma | i.v. | 1.6 mg/kg | 96-98% (on day 12) |

| KB-8-5 | Skin Carcinoma | i.v. | 1.6 mg/kg | 84% (on day 14) |

| MX-1W | Breast | i.v. | 1.6 mg/kg | 97% |

| DLD-1 | Colon | i.v. | 1.6 mg/kg | 80% |

| HCT-15 | Colon | i.v. | 1.6 mg/kg | 66% |

Table 2: In vivo efficacy of Taltobulin in various human tumor xenograft models.[7][8]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action and efficacy of Taltobulin.

Tubulin Polymerization Assay

This assay measures the effect of Taltobulin on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in light scattering (absorbance).

Materials:

-

Purified tubulin (e.g., bovine brain tubulin, >99% pure)

-

GTP solution (100 mM stock)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

This compound and control compounds (e.g., paclitaxel, nocodazole)

-

Temperature-regulated spectrophotometer with 96-well plate reading capability (340 nm)

-

Low-volume 96-well plates (pre-warmed to 37°C)

Procedure:

-

Reagent Preparation: Thaw tubulin protein on ice. Prepare the final polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.[9][10] Keep all solutions on ice.

-

Compound Preparation: Prepare serial dilutions of Taltobulin and control compounds in the polymerization buffer.

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds.[9]

-

Initiation: To initiate the reaction, add the tubulin solution to each well to a final concentration of 3 mg/mL.[10] The total reaction volume is typically 100 µL.[9]

-

Measurement: Immediately place the plate in the 37°C spectrophotometer.[9] Measure the change in absorbance at 340 nm every minute for 60-90 minutes.[9][10]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the final plateau of absorbance are used to quantify the inhibitory or enhancing effects of the compounds.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of Taltobulin by measuring the metabolic activity of cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI, DMEM with FBS and antibiotics)

-

96-well tissue culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[1][11]

-

Drug Treatment: The next day, add serial dilutions of Taltobulin to the wells. Include vehicle-only controls. Incubate for the desired period (e.g., 72 hours).[11]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[1][5][11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[1][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of Taltobulin's anti-tumor efficacy in a subcutaneous tumor model in immunodeficient mice.

Materials:

-

Athymic nude (nu/nu) mice (4-5 weeks old)

-

Human tumor cells (e.g., 2-5 x 10^6 cells per injection)[3]

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium for injection

-

This compound formulated for in vivo administration (e.g., in saline)

-

Vehicle control solution

-

Calipers for tumor measurement

-

Anesthesia (e.g., ketamine/xylazine)[12]

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject the tumor cell suspension into the flank of each mouse.[3][12][13]

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[3] Randomize the mice into treatment and control groups (n=5-8 mice per group).[3][13]

-

Drug Administration: Administer Taltobulin (e.g., 1.6 mg/kg i.v. or 3 mg/kg p.o.) and the vehicle control according to the desired schedule (e.g., daily, twice weekly).[3][6][8]

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (length × width²) × 0.5.[3]

-

Endpoint: Continue the treatment for a predetermined period (e.g., 14-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.[3][13]

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage. Plot the mean tumor volume for each group over time to visualize the treatment effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Portico [access.portico.org]

- 3. In vivo mouse xenograft tumor model [bio-protocol.org]

- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cytoskeleton.com [cytoskeleton.com]

- 10. 3.3. Tubulin Polymerization Assay [bio-protocol.org]

- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 13. In vivo tumor xenograft study [bio-protocol.org]

Taltobulin Trifluoroacetate: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Microtubule Inhibitor with P-Glycoprotein Evasion Properties

Introduction

Taltobulin trifluoroacetate, also known by its developmental code HTI-286, is a synthetic analogue of the natural tripeptide hemiasterlin, a compound originally isolated from marine sponges.[1][2][3] It is a potent antimicrotubule agent that has demonstrated significant activity in preclinical cancer models.[1][2][3] A key feature of taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.

Chemical Properties

Taltobulin is a tripeptide-like molecule with the chemical formula C27H43N3O4 and a molecular weight of 473.65 g/mol .[5][6] The trifluoroacetate salt form is commonly used in research and development.[7][8][9]

| Property | Value | Reference |

| Chemical Name | (S,E)-4-(((S)-3,3-dimethyl-1-((S)-3-methyl-2-(methylamino)-3-phenylbutanamido)-1-oxobutan-2-yl)(methyl)amino)-2,5-dimethylhex-2-enoic acid | [5] |

| Synonyms | HTI-286, SPA-110 | [3][5] |

| Molecular Formula | C27H43N3O4 | [5][6] |

| Molecular Weight | 473.65 | [5][6] |

| CAS Number | 228266-40-8 | [5][10] |

Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The primary mechanism involves the following key steps:

-

Tubulin Binding: Taltobulin binds to the Vinca-peptide site on tubulin, the fundamental protein subunit of microtubules.[1][4]

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[1][7][8]

-

Microtubule Disruption: The interference with tubulin polymerization leads to the disruption of the microtubule network within the cell.[1][7][8]

-

Mitotic Arrest: As functional microtubules are essential for the formation of the mitotic spindle during cell division, their disruption causes cells to arrest in the G2/M phase of the cell cycle.[1][10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7][8]

A significant advantage of taltobulin is its reduced interaction with the P-glycoprotein (P-gp) efflux pump.[1][2][5] This allows the drug to maintain its potency in cancer cells that have developed resistance to other microtubule inhibitors by overexpressing P-gp.[1][2][4]

Preclinical Efficacy

In Vitro Activity

Taltobulin has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines.[3][7][9] The mean IC50 value across 18 human tumor cell lines was 2.5 ± 2.1 nM.[1][2][4]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 | [7][9] |

| 1A9 | Ovarian | 0.6 ± 0.1 | [7][9] |

| A549 | NSCLC | 1.1 ± 0.5 | [7][9] |

| NCI-H1299 | NSCLC | 6.8 ± 6.1 | [7][9] |

| MX-1W | Breast | 1.8 ± 0.6 | [7][9] |

| MCF-7 | Breast | 7.3 ± 2.3 | [7][9] |

| HCT-116 | Colon | 0.7 ± 0.2 | [7][9] |

| DLD-1 | Colon | 1.1 ± 0.4 | [7][9] |

| Colo205 | Colon | 1.5 ± 0.6 | [7][9] |

| KM20 | Colon | 1.8 ± 0.6 | [7][9] |

| SW620 | Colon | 3.6 ± 0.8 | [7][9] |

| S1 | Colon | 3.7 ± 2.0 | [7][9] |

| HCT-15 | Colon | 4.2 ± 2.5 | [7][9] |

| Moser | Colon | 5.3 ± 4.1 | [7][9] |

| A375 | Melanoma | 1.1 ± 0.8 | [7][9] |

| Lox | Melanoma | 1.4 ± 0.6 | [7][9] |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 | [7][9] |

In Vivo Activity

Taltobulin has shown significant anti-tumor efficacy in various human tumor xenograft models in athymic mice.[1][3] Both intravenous and oral administration have been effective.[1][3]

| Xenograft Model | Cancer Type | Dose & Route | Tumor Growth Inhibition | Reference |

| Lox | Melanoma | 3 mg/kg, p.o. | 97.3% | [3][7][9] |

| KB-3-1 | Epidermoid | 3 mg/kg, p.o. | 82% | [3][7][9] |

| Lox | Melanoma | 1.6 mg/kg, i.v. | 96-98% (on day 12) | [3][7] |

| KB-8-5 | Epidermoid | 1.6 mg/kg, i.v. | 84% (on day 14) | [3][7][9] |

| MX-1W | Breast | 1.6 mg/kg, i.v. | 97% | [3][7][9] |

| DLD-1 | Colon | 1.6 mg/kg, i.v. | 80% | [3][7][9] |

| HCT-15 | Colon | 1.6 mg/kg, i.v. | 66% | [3][7][9] |

Importantly, taltobulin demonstrated efficacy in xenograft models where paclitaxel and vincristine were ineffective due to P-gp-mediated resistance.[1][4]

Experimental Protocols

Tubulin Polymerization Assay

This assay assesses the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology:

-

Reagents: Purified bovine brain tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and various concentrations of this compound.

-

Procedure:

-

Tubulin is pre-incubated with different concentrations of taltobulin or a vehicle control on ice.

-

The reaction is initiated by adding GTP and warming the mixture to 37°C to induce polymerization.

-

The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

-

-

Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance curves. The IC50 value for polymerization inhibition is determined by plotting the percentage of inhibition against the logarithm of the taltobulin concentration.

Cell Proliferation Assay

This assay measures the cytotoxic effect of taltobulin on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., those listed in the in vitro activity table).

-

Reagents: Cell culture medium, fetal bovine serum, antibiotics, this compound, and a viability reagent (e.g., MTS, MTT, or resazurin).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of taltobulin or a vehicle control.

-

Cells are incubated for a specified period (e.g., 3 days).[3][7][9]

-

The viability reagent is added to each well, and after a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting a dose-response curve to the data.

Immunofluorescence Microscopy for Microtubule Organization

This technique visualizes the effects of taltobulin on the cellular microtubule network.

Methodology:

-

Cell Culture: Cells are grown on coverslips.

-

Treatment: Cells are treated with taltobulin or a vehicle control for a defined period.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Immunostaining:

-

Cells are incubated with a primary antibody against α-tubulin.

-

After washing, a fluorescently labeled secondary antibody is added.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

-

Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Analysis: The morphology of the microtubule network in treated cells is compared to that in control cells to assess disruption.

Flow Cytometry for Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with taltobulin or a vehicle control.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating fluorescent dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Apoptosis Assay (e.g., Annexin V/PI Staining)

This assay detects and quantifies apoptotic cells.

Methodology:

-

Cell Treatment: Cells are treated with taltobulin or a vehicle control.

-

Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a dye that enters necrotic or late apoptotic cells with compromised membranes).

-

Flow Cytometry: The fluorescence of individual cells is measured using a flow cytometer.

-

Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

This compound is a promising antimicrotubule agent with a potent and broad spectrum of anti-cancer activity in preclinical models. Its key advantage lies in its ability to overcome P-glycoprotein-mediated multidrug resistance, a significant clinical challenge in the treatment of cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of taltobulin and other novel microtubule inhibitors. Further research is warranted to fully elucidate its clinical potential.

References

- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [PDF] HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Ace Therapeutics [acetherapeutics.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Hemiasterlin and Taltobulin Trifluoroacetate: A Comparative Analysis for Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Hemiasterlin, a natural tripeptide isolated from marine sponges, and its synthetic analogue, Taltobulin trifluoroacetate (also known as HTI-286). Both compounds are highly potent antimicrotubule agents that induce mitotic arrest and apoptosis. This document details their respective mechanisms of action, presents comparative quantitative data on their efficacy, outlines key experimental protocols, and highlights the critical advantage of Taltobulin in overcoming P-glycoprotein-mediated multidrug resistance. This guide is intended for researchers, scientists, and professionals in the field of oncology drug development.

Introduction

Microtubule dynamics are a cornerstone of cell division, making them a validated and highly successful target for cancer chemotherapy. The search for novel agents that disrupt microtubule function has led to the discovery of compounds from diverse natural sources. Hemiasterlin, a tripeptide isolated from marine sponges, emerged as a potent inhibitor of tubulin polymerization with significant cytotoxic effects against cancer cells.[1][2]

To improve upon the pharmacological properties of the natural product, synthetic analogues were developed, leading to the creation of this compound (HTI-286).[3] Taltobulin was designed to retain the high potency of Hemiasterlin while addressing potential liabilities such as synthetic accessibility and, most importantly, susceptibility to drug resistance mechanisms.[3][4] This guide provides an in-depth comparison of these two molecules to inform preclinical and clinical research.

Chemical Structures

Hemiasterlin and Taltobulin are structurally related tripeptides. The core difference lies in the "A fragment" of the molecule. In Taltobulin, the 3-substituted indole ring of Hemiasterlin is replaced by a phenyl group. This modification is critical to Taltobulin's ability to circumvent P-glycoprotein-mediated drug efflux.

-

Hemiasterlin: C₃₀H₄₆N₄O₄, Molecular Weight: 526.7 g/mol

-

This compound: C₂₉H₄₄F₃N₃O₆, Molecular Weight: 587.67 g/mol

Mechanism of Action

Both Hemiasterlin and Taltobulin exert their cytotoxic effects through the same primary mechanism: disruption of microtubule dynamics. They are potent inhibitors of tubulin polymerization, binding to the Vinca-peptide site on tubulin.[3][5] This interaction prevents the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. The cascade of events following tubulin binding is as follows:

-

Inhibition of Tubulin Polymerization: The drug binds to tubulin subunits, preventing them from assembling into microtubules.[3]

-

Microtubule Network Disruption: The existing microtubule network is depolymerized.[3]

-

Mitotic Arrest: Without a functional mitotic spindle, the cell cycle is arrested in the G2/M phase.[2][6]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

Quantitative Data

In Vitro Cytotoxicity

Taltobulin has demonstrated potent cytotoxic activity across a wide range of human tumor cell lines, with a mean IC₅₀ value of 2.5 ± 2.1 nM.[3] It is notably effective against cell lines derived from various cancers, including leukemia, ovarian, colon, melanoma, and breast cancer.

| Cell Line | Cancer Type | Taltobulin (HTI-286) IC₅₀ (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| A549 | NSCLC | 1.1 ± 0.5 |

| A375 | Melanoma | 1.1 ± 0.8 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Lox | Melanoma | 1.4 ± 0.6 |

| Colo205 | Colon | 1.5 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| MX-1W | Breast | 1.8 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| NCI-H1299 | NSCLC | 6.8 ± 6.1 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| (Data sourced from Loganzo F, et al. Cancer Res. 2003)[3] |

Overcoming P-glycoprotein Mediated Resistance

A critical differentiator for Taltobulin is its ability to circumvent P-glycoprotein (P-gp/MDR1), a drug efflux pump that is a common cause of multidrug resistance.[4] Hemiasterlin shows moderate to high susceptibility to P-gp, whereas Taltobulin is a poor substrate and retains high potency in resistant cell lines.[4]

| Cell Line | P-gp Expression | Compound | IC₅₀ (nM) | Fold Resistance |

| KB-3-1 | Parental (Low) | Hemiasterlin | 0.34 | - |

| Taltobulin | 1.4 | - | ||

| KB-8-5 | Resistant (Medium) | Hemiasterlin | 1.1 | 3.2 |

| Taltobulin | 2.1 | 1.5 | ||

| KB-V1 | Resistant (High) | Hemiasterlin | 81 | 239 |

| Taltobulin | 11 | 7.9 | ||

| (Data sourced from Loganzo F, et al. Cancer Res. 2003)[4] |

In Vivo Efficacy

Taltobulin has demonstrated significant in vivo antitumor activity in multiple human tumor xenograft models in athymic mice. It has shown efficacy when administered both intravenously (i.v.) and orally (p.o.).[3][4]

| Xenograft Model | Cancer Type | Taltobulin (HTI-286) Treatment | Tumor Growth Inhibition (%) |

| Lox | Melanoma | 1.6 mg/kg i.v. | 96-98% |

| MX-1W | Breast (Resistant) | 1.6 mg/kg i.v. | 97% |

| KB-8-5 | Epidermoid (Resistant) | 1.6 mg/kg i.v. | 84% |

| DLD-1 | Colon (Resistant) | 1.6 mg/kg i.v. | 80% |

| HCT-15 | Colon (Resistant) | 1.6 mg/kg i.v. | 66% |

| Lox | Melanoma | 3 mg/kg p.o. | 97.3% |

| KB-3-1 | Epidermoid | 3 mg/kg p.o. | 82% |

| (Data sourced from Loganzo F, et al. Cancer Res. 2003)[3][4] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay biochemically measures the direct effect of a compound on the polymerization of purified tubulin.

Objective: To determine if Hemiasterlin or Taltobulin inhibits the assembly of tubulin into microtubules.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

-

Purified tubulin (>99%)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test compounds (Hemiasterlin, Taltobulin) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive controls: Paclitaxel (polymerization enhancer), Vinblastine (polymerization inhibitor)

-

Negative control: Vehicle (e.g., DMSO)

-

Temperature-controlled 96-well spectrophotometer/plate reader capable of reading at 340 nm.

Methodology:

-

Preparation: Reconstitute all reagents as per the manufacturer's instructions. Prepare serial dilutions of test compounds, positive controls, and the vehicle control. All reagents and plates should be pre-chilled on ice.

-

Reaction Setup: On ice, add the following to each well of a 96-well plate:

-

General Tubulin Buffer

-

GTP solution (to a final concentration of 1 mM)

-

Test compound dilution or control

-

Purified tubulin (e.g., to a final concentration of 3 mg/mL)

-

-

Initiation of Polymerization: Place the 96-well plate into the plate reader pre-warmed to 37°C. This temperature shift initiates polymerization.

-

Data Acquisition: Immediately begin recording the absorbance at 340 nm every minute for 60 minutes.

-

Analysis: Plot absorbance (OD at 340 nm) versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of compound-treated samples to the negative control. Inhibitors like Hemiasterlin and Taltobulin will show a suppression of the absorbance increase.

Cell Viability / Cytotoxicity Assay

Objective: To determine the concentration of Hemiasterlin or Taltobulin that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (Hemiasterlin, Taltobulin)

-

MTT or similar viability reagent (e.g., WST-1, resazurin)

-

Solubilization buffer (if using MTT)

-

Multi-well plate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium only (blank) and cells with vehicle-treated medium (negative control).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

-

Viability Assessment:

-

Add the viability reagent (e.g., MTT) to each well and incubate for 2-4 hours.

-

If using MTT, add solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Subtract the blank reading from all wells. Normalize the data to the negative control (100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.

In Vivo Human Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of Hemiasterlin or Taltobulin in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nu/nu)

-

Human tumor cells (e.g., HCT-15, MX-1W)

-

Matrigel or similar basement membrane matrix

-

Test compound formulated in a sterile vehicle suitable for the route of administration (e.g., saline for i.v.)

-

Dosing syringes and needles

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Staging: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound and vehicle control to their respective groups according to the planned schedule, dose, and route (e.g., 1.6 mg/kg, i.v., on days 1, 5, and 9).[4]

-

Monitoring: Measure tumor volumes with calipers (Volume = 0.5 x Length x Width²) and record mouse body weights 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) at the end of the study compared to the vehicle control group.

Summary and Conclusion

Hemiasterlin is a potent, naturally occurring antimicrotubule agent. Its synthetic analogue, this compound, not only retains this high potency but also possesses a crucial pharmacological advantage: the ability to circumvent P-glycoprotein-mediated multidrug resistance.

The preclinical data strongly suggest that Taltobulin's profile—combining potent, broad-spectrum cytotoxicity with efficacy against resistant tumor models—makes it a highly promising candidate for clinical development.[3][4][6] Its ability to overcome P-gp resistance addresses a significant clinical challenge that limits the utility of other antimicrotubule agents like taxanes and vinca alkaloids.[3] Further investigation and clinical trials are warranted to fully realize the therapeutic potential of Taltobulin in treating advanced solid tumors.[1][5]

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

Taltobulin Trifluoroacetate: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin trifluoroacetate, also known as HTI-286, is a potent synthetic analog of the marine natural product hemiasterlin. It is an anti-microtubule agent that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including those with multidrug resistance. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the downstream cellular consequences. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing its activity are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's function.

Core Molecular Target: Tubulin

The primary molecular target of this compound is tubulin , the fundamental protein subunit of microtubules.[1][2][3] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics.

Binding Site

Taltobulin binds to the Vinca-peptide site on β-tubulin .[4][5] This binding is non-covalent and distinct from the binding sites of other well-known microtubule-targeting agents like taxanes (paclitaxel) and colchicine. The interaction of taltobulin with this site is critical for its inhibitory effect on tubulin polymerization.

Mechanism of Action

This compound is a microtubule depolymerizing agent .[4][6] Its mechanism of action can be delineated into a series of sequential events:

-

Inhibition of Tubulin Polymerization: Taltobulin binds to soluble tubulin dimers, preventing their assembly into microtubules.[1][2][3] This action leads to a decrease in the overall microtubule polymer mass within the cell.

-

Disruption of Microtubule Dynamics: The inhibition of polymerization shifts the dynamic equilibrium of microtubules towards depolymerization. This leads to the disassembly of existing microtubules, including the critical mitotic spindle fibers.[1][2][3]

-

Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[4][7] This prevents the proper alignment and segregation of chromosomes, ultimately blocking cell division.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1][2][3] While the precise signaling cascade is not fully elucidated for taltobulin specifically, it is understood that microtubule-disrupting agents, in general, induce apoptosis through the phosphorylation of Bcl-2 and the activation of downstream caspases.[8][9]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM)[1][2][3] |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| MH | Morris Hepatoma | ~1.0 |

| Hep3B | Hepatocellular Carcinoma | ~2.0 |

| HepG2 | Hepatocellular Carcinoma | ~3.0 |

Note: IC50 values represent the concentration of the drug required to inhibit cell growth by 50% after 3 days of continuous exposure.

Table 2: In Vivo Antitumor Activity of Taltobulin (HTI-286) in Xenograft Models

| Xenograft Model | Tumor Type | Administration Route | Dose | Tumor Growth Inhibition (%) | Reference |

| Lox | Melanoma | Oral (gavage) | 3 mg/kg | 97.3 | [1][3] |

| KB-3-1 | Epidermoid | Oral (gavage) | 3 mg/kg | 82 | [1][3] |

| HCT-15 | Colon | Intravenous | 1.6 mg/kg | 66 | [2] |

| DLD-1 | Colon | Intravenous | 1.6 mg/kg | 80 | [2] |

| MX-1W | Breast | Intravenous | 1.6 mg/kg | 97 | [2] |

| KB-8-5 | Epidermoid | Intravenous | 1.6 mg/kg | 84 | [2] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (e.g., from bovine brain or porcine)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity at 340 nm

-

This compound and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)

-

96-well plates

-

Temperature-controlled plate reader

-

Prepare the tubulin polymerization reaction mix on ice. A typical reaction mix contains tubulin (e.g., 2 mg/mL), polymerization buffer, 1 mM GTP, and 10% glycerol.

-

Add the test compound (this compound) or control compounds at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a plate reader pre-warmed to 37°C.

-

Monitor the change in fluorescence or absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The effect of the compound is expressed as the percentage of inhibition of the polymerization rate compared to a vehicle control.

Mitotic Arrest Assay (Cell Cycle Analysis)

This assay quantifies the percentage of cells arrested in the G2/M phase of the cell cycle upon treatment with a compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% cold ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure: [14]

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms. An increase in the G2/M population indicates mitotic arrest.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for tubulin polymerization assay.

Logical Relationship of Taltobulin's Cellular Effects

Caption: Logical flow of taltobulin's cellular impact.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

Taltobulin Trifluoroacetate: An In-Depth Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin trifluoroacetate, also known as HTI-286, is a synthetic analogue of the marine natural product hemiasterlin. It is a potent microtubule-destabilizing agent that has demonstrated significant anti-proliferative activity across a broad range of human tumor cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound induces apoptosis. It includes a summary of its cytotoxic and anti-proliferative activities, detailed experimental methodologies for key assays, and a visual representation of the proposed signaling pathway.

Introduction

Microtubules are dynamic cytoskeletal polymers that play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to the disruption of microtubule organization within the cell.[1][2][3][4][5][6][7][8] This interference with microtubule function culminates in the arrest of the cell cycle at the G2/M phase and the subsequent activation of the apoptotic cell death program.[1]

Mechanism of Action

Taltobulin binds to the Vinca-peptide site on tubulin, which leads to the inhibition of microtubule assembly and depolymerization of existing microtubules.[4] This disruption of the microtubule network has profound consequences for dividing cells, primarily through the activation of the spindle assembly checkpoint. This checkpoint ensures the proper attachment of chromosomes to the mitotic spindle before the cell enters anaphase. In the presence of Taltobulin, the formation of a functional mitotic spindle is prevented, leading to a prolonged mitotic arrest. This sustained arrest is a critical trigger for the intrinsic pathway of apoptosis.

Quantitative Data on Anti-Proliferative Activity

This compound has demonstrated potent in vitro cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell proliferation assays are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM)[5][7] |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

Data represents the mean ± standard deviation from multiple experiments.

Apoptosis Induction Pathway

The prolonged mitotic arrest induced by this compound is a key signal for the initiation of apoptosis. While the precise molecular cascade for Taltobulin has not been fully elucidated in dedicated studies, the pathway can be inferred from the known mechanisms of other microtubule-targeting agents. The proposed pathway involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

A critical event in mitotic arrest-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2.[9][10] This phosphorylation can inactivate Bcl-2, tipping the cellular balance towards pro-apoptotic Bcl-2 family members like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with medium containing various concentrations of the drug. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12][13][14]

Cell Cycle Analysis (BrdU and Propidium Iodide Staining)

This flow cytometry-based assay is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine)

-

Propidium Iodide (PI)

-

RNase A

-

Ethanol (70%, ice-cold)

-

HCl (2M)

-

Anti-BrdU antibody (FITC conjugated)

-

Flow cytometer

Procedure:

-

Culture cells to 60-70% confluency and treat with this compound for the desired time.

-

Pulse-label the cells with 10 µM BrdU for 30-60 minutes.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and resuspend in 2M HCl to denature the DNA. Incubate for 30 minutes at room temperature.

-

Wash the cells to neutralize the acid and resuspend in antibody staining buffer.

-

Add the anti-BrdU-FITC antibody and incubate for 1 hour at room temperature in the dark.

-

Wash the cells and resuspend in PBS containing PI and RNase A.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6][15][16][17]

Western Blotting for Apoptotic Proteins

This technique is used to detect the expression and activation of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-phospho-Bcl-2, anti-PARP, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.[18][19][20][21][22]

Conclusion

This compound is a potent anti-cancer agent that functions by disrupting microtubule dynamics, leading to mitotic arrest and the induction of apoptosis. Its high potency across a wide range of cancer cell lines, including those with resistance to other microtubule-targeting agents, makes it a promising candidate for further preclinical and clinical investigation. The technical information and protocols provided in this guide offer a framework for researchers to further explore the molecular pharmacology of Taltobulin and its potential as a therapeutic agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 5. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 6. nationwidechildrens.org [nationwidechildrens.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 17. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Apoptosis assay and western blot analysis [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Taltobulin Trifluoroacetate In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin trifluoroacetate (also known as HTI-286 trifluoroacetate) is a synthetic analog of the naturally occurring tripeptide hemiasterlin.[1] It is a potent anti-microtubule agent with significant antineoplastic and antimitotic activities.[1][2] Taltobulin has demonstrated efficacy in circumventing P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[3][4] These characteristics make Taltobulin a compound of interest for cancer research and drug development.

This document provides detailed protocols for the in vitro use of this compound, including its mechanism of action, quantitative data on its cytotoxic effects, and methodologies for key experiments.

Mechanism of Action

Taltobulin exerts its biological effects by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation and cell division.[2][3] The primary mechanism involves the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, Taltobulin prevents the assembly of microtubules, leading to a cascade of cellular events including the disruption of the cytoskeleton, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[1][4]

Data Presentation

In Vitro Cytotoxicity of Taltobulin

Taltobulin has shown potent cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Hepatic Tumor Cells (Mean) | Liver | 2 ± 1 |

Data compiled from multiple sources.[3][5][6][7][8]

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of Taltobulin in a specific cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.01 nM to 100 nM).

-

Remove the medium from the wells and add 100 µL of the Taltobulin dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Taltobulin concentration).

-

Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time) at 37°C and 5% CO2.[5]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Taltobulin concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of Taltobulin on the polymerization of purified tubulin.

Materials:

-

This compound

-

Purified tubulin (e.g., bovine brain tubulin, >99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[9][10]

-

GTP solution (100 mM)

-

Glycerol (optional, as a polymerization enhancer)[9]

-

Temperature-controlled microplate reader (340 nm)

-

Half-area 96-well plates[9]

Procedure:

-

Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer.[9]

-

Reaction Setup: In a pre-chilled 96-well plate, add the Taltobulin dilutions or vehicle control.

-

Add the tubulin solution to each well.

-

Initiation of Polymerization: To start the reaction, add GTP to a final concentration of 1 mM and immediately place the plate in the microplate reader pre-warmed to 37°C.[9]

-

Measurement: Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin.[9]

-

Data Analysis: Plot the absorbance against time for each concentration of Taltobulin. Compare the polymerization curves of the treated samples to the vehicle control to determine the inhibitory effect.

References

- 1. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Taltobulin | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HTI-286 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTI-286, also known as taltobulin, is a synthetic analogue of the natural marine sponge product hemiasterlin.[1][2][3] It is a potent anti-cancer agent that functions by disrupting microtubule dynamics, a critical process for cell division.[1][2] Preclinical studies have demonstrated its significant efficacy in various cancer models, including xenograft mouse models of skin, breast, prostate, brain, and colon cancer.[2][3] A key feature of HTI-286 is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp), making it a promising candidate for treating tumors that have become refractory to standard chemotherapies like paclitaxel and vincristine.[2][3][4]

Mechanism of Action

HTI-286 exerts its cytotoxic effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2][5] By binding to the Vinca-peptide site on tubulin, HTI-286 prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2] Unlike taxanes, which stabilize microtubules, HTI-286 actively promotes their depolymerization.[1] Importantly, HTI-286 is a poor substrate for the P-glycoprotein drug efflux pump, allowing it to maintain its activity in cancer cells that overexpress this protein and are resistant to other microtubule-targeting agents.[1][2][3][4]

Signaling Pathway and Cellular Effects

Caption: Mechanism of action of HTI-286 in cancer cells.

In Vitro Activity of HTI-286

HTI-286 has demonstrated potent cytotoxic activity against a broad panel of human tumor cell lines. The mean IC50 value was found to be 2.5 ± 2.1 nM across 18 different human tumor cell lines, indicating greater potency than paclitaxel in the same cell lines.[1]

Preclinical In Vivo Efficacy in Xenograft Models

HTI-286 has shown significant anti-tumor activity in various human tumor xenograft models in athymic mice. Both intravenous and oral administration have been reported to be effective.[1][3]

Summary of In Vivo Efficacy Data

| Tumor Model | Cell Line | Treatment Schedule | Dose | Route | Tumor Growth Inhibition | Reference |

| Melanoma | Lox | Days 1, 5, 9 | 1.6 mg/kg | i.v. | 96-98% on day 12 | [1] |

| Epidermoid Carcinoma | KB-3-1 | Days 1, 5, 9 | 1.6 mg/kg | i.v. | Significant inhibition | [1] |

| P-gp Overexpressing Epidermoid Carcinoma | KB-8-5 | Days 1, 5, 9 | 1.6 mg/kg | i.v. | 84% on day 14 | [1] |

| Breast Carcinoma (P-gp+) | MX-1W | Days 1, 5, 9 | 1.6 mg/kg | i.v. | Significant inhibition | [1] |

| Colon Carcinoma (P-gp+) | DLD-1 | Days 1, 5, 9 | 1.6 mg/kg | i.v. | Significant inhibition | [1] |

| Colon Carcinoma (P-gp+) | HCT-15 | Days 1, 5, 9 | 1.6 mg/kg | i.v. | Significant inhibition | [1] |

| Prostate Cancer | PC-3 | Not Specified | Not Specified | i.v. | Significant inhibition | [6] |

| Docetaxel-Refractory Prostate Cancer | PC-3dR | Not Specified | Not Specified | i.v. | Potency retained | [6] |

| Androgen-Dependent Prostate Cancer | LNCaP | Not Specified | Not Specified | i.v. | Significant inhibition | [6] |

| Bladder Cancer | KU-7-luc | Twice a week for 2h | 0.2 mg/mL | Intravesical | Significant delay in tumor growth | [5] |

Experimental Protocols

General Xenograft Tumor Model Workflow

Caption: A typical workflow for an HTI-286 xenograft study.

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

1. Cell Culture:

-

Culture human tumor cells (e.g., Lox melanoma, KB-3-1 epidermoid carcinoma) in appropriate media and conditions until they reach the logarithmic growth phase.

-

Harvest cells using trypsin and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Resuspend cells to a final concentration of 5-10 x 10^6 cells per 100 µL.

2. Animal Model:

-

Use female athymic nude mice, 6-8 weeks old.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of approximately 100 mm³ (or 100 mg), randomize mice into treatment and control groups (n=5-10 mice per group).

5. Drug Preparation and Administration:

-

Prepare HTI-286 in a suitable vehicle, such as saline.

-

For the treatment group, administer HTI-286 intravenously (i.v.) via the tail vein at a dose of 1.6 mg/kg.

-

For the control group, administer an equivalent volume of the vehicle.

-

A typical treatment schedule is administration on days 1, 5, and 9.[1]

6. Efficacy Evaluation:

-

Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study.

-

The primary endpoint is typically tumor growth inhibition. Calculate the percent tumor growth inhibition (%TGI) at a specific time point (e.g., day 12 or 14).

-

Monitor for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

7. Data Analysis:

-

Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Orthotopic Bladder Cancer Xenograft Model

1. Cell Line and Animal Model:

-

Use human bladder cancer cells stably expressing luciferase (e.g., KU-7-luc) for in vivo bioluminescence imaging.[5]

-

Use female nude mice.[5]

2. Tumor Implantation:

-

Anesthetize the mice and instill the KU-7-luc cells intravesically (directly into the bladder).[5]

3. Tumor Growth Monitoring:

-

Monitor tumor establishment and growth using bioluminescence imaging.[5]

4. Treatment Administration:

-

Once tumors are established, administer HTI-286 (e.g., at a concentration of 0.2 mg/mL) or a control substance (e.g., Mitomycin C or vehicle) intravesically.[5]

-

The drug is typically instilled for a set duration (e.g., 2 hours) on a schedule (e.g., twice a week).[5]

5. Efficacy and Pharmacokinetic Analysis:

-

Quantify tumor burden over time using bioluminescence imaging.

-

At the end of the study, plasma and tissue samples can be collected to determine the systemic bioavailability of HTI-286 using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS).[5]

Conclusion

HTI-286 is a potent antimicrotubule agent with a favorable preclinical profile, particularly in its ability to circumvent P-glycoprotein-mediated resistance. The protocols outlined above provide a framework for evaluating the in vivo efficacy of HTI-286 in various xenograft mouse models. These studies are crucial for further understanding its therapeutic potential and for guiding its clinical development for the treatment of a range of cancers, including those resistant to current therapies.[1][2][3][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with Taltobulin Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin trifluoroacetate is a potent synthetic analog of the tripeptide hemiasterlin, functioning as a powerful antimicrotubule agent.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the cellular microtubule network.[1][3] This disruption leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1][4] Notably, Taltobulin has demonstrated efficacy in circumventing P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule-targeting agents.[1][2] These characteristics make Taltobulin a compound of significant interest in cancer research and drug development.

This document provides detailed application notes and protocols for conducting cell viability assays with this compound. It is intended to guide researchers in accurately assessing the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. This data is crucial for designing experiments, as it provides a starting point for determining the appropriate concentration range for your specific cell line of interest.

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Data sourced from MedChemExpress.[1] |

Experimental Protocols

Several colorimetric and luminescent assays can be employed to determine cell viability following treatment with this compound. The choice of assay may depend on the cell type, experimental goals, and available equipment. Below are detailed protocols for three commonly used assays: MTT, XTT, and CellTiter-Glo®.

Considerations for this compound:

-

Solubility: this compound is soluble in DMSO.[5] Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentrations in the cell culture medium.

-

Trifluoroacetate (TFA) Salt: Be aware that the trifluoroacetate counter-ion may have independent biological effects, potentially inhibiting cell proliferation at high concentrations.[6][7] It is advisable to include a vehicle control (DMSO) and a TFA salt control (if available) to account for any non-specific effects.

-

Concentration Range: Based on the provided IC50 values, a starting concentration range of 0.1 nM to 100 nM is recommended for most cancer cell lines. A logarithmic serial dilution is appropriate for determining the IC50 value accurately.

-

Incubation Time: A 72-hour incubation period is a common starting point for assessing the effects of anti-proliferative agents.[1] However, this may need to be optimized for your specific cell line and experimental question.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

-

Include wells with vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix gently with a pipette or on a plate shaker to dissolve the formazan crystals completely.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-